Sibrafiban
Overview
Description
Sibrafiban is a double prodrug of Ro-44-3888, which functions as a platelet aggregation inhibitor. It was initially developed for the secondary prevention of arterial thrombosis following unstable angina pectoris and acute myocardial infarction . its development was terminated after clinical trials showed it was not more effective than aspirin in preventing recurrent ischemic events .
Preparation Methods
The synthesis of Sibrafiban involves multiple steps, starting from the preparation of its precursor compounds. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Sibrafiban undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within this compound to their corresponding reduced forms.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
Sibrafiban exerts its effects by inhibiting the glycoprotein IIb/IIIa receptor on platelets, which is crucial for platelet aggregation . By blocking this receptor, this compound prevents the binding of fibrinogen and other ligands, thereby inhibiting platelet aggregation and thrombus formation . This mechanism makes it effective in reducing the risk of arterial thrombosis in patients with acute coronary syndromes .
Comparison with Similar Compounds
Sibrafiban is similar to other glycoprotein IIb/IIIa inhibitors such as Tirofiban and Eptifibatide . this compound is unique in being a double prodrug, which means it requires metabolic activation to exert its effects . This characteristic can influence its pharmacokinetics and pharmacodynamics compared to other inhibitors. Tirofiban, for example, is a non-peptide antagonist that directly inhibits the glycoprotein IIb/IIIa receptor without requiring metabolic activation .
Similar Compounds
Properties
IUPAC Name |
ethyl 2-[1-[(2S)-2-[[4-[(E)-N'-hydroxycarbamimidoyl]benzoyl]amino]propanoyl]piperidin-4-yl]oxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O6/c1-3-29-17(25)12-30-16-8-10-24(11-9-16)20(27)13(2)22-19(26)15-6-4-14(5-7-15)18(21)23-28/h4-7,13,16,28H,3,8-12H2,1-2H3,(H2,21,23)(H,22,26)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNUCLPUOSXSNJ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1CCN(CC1)C(=O)C(C)NC(=O)C2=CC=C(C=C2)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1CCN(CC1)C(=O)[C@H](C)NC(=O)C2=CC=C(C=C2)/C(=N\O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170094-62-9 | |
Record name | Acetic acid, [[1-[(2S)-2-[[4-[(hydroxyamino)iminomethyl]benzoyl]amino]-1-oxopropyl]-4-piperidinyl]oxy]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170094-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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